molecular formula C19H25N3O5 B2673360 Tert-butyl 4-[1-(4-hydroxyphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate CAS No. 881484-37-3

Tert-butyl 4-[1-(4-hydroxyphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate

Cat. No. B2673360
M. Wt: 375.425
InChI Key: GTZWYUFQILWIKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of piperazine, which is a common moiety in many pharmaceuticals and other bioactive compounds . The tert-butyl group and the carboxylate group suggest that this compound could be an ester . The presence of the azolidinone group indicates that this compound may have some interesting chemical properties and potential biological activity .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine ring, the azolidinone group, and the phenyl group would all contribute to the overall structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its specific structure. Factors that could be important include its polarity, solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Characterization

Research efforts have been dedicated to the synthesis and characterization of related piperazine derivatives, emphasizing the importance of such compounds in medicinal chemistry and materials science. For example, a study highlighted the synthesis, characterization, and biological evaluation of a piperazine derivative, underscoring the utility of such compounds in developing novel therapeutic agents with antibacterial and anthelmintic activities (Sanjeevarayappa et al., 2015). The detailed structural analysis through X-ray diffraction studies provides essential insights into the molecular architecture, facilitating the exploration of their potential applications.

Molecular Structure Analysis

The molecular structure of related piperazine derivatives has been extensively studied, revealing the significance of structural features in determining their physicochemical properties and biological activities. Crystal structure studies, along with Hirshfeld surface analysis and DFT calculations, have been conducted to understand the intermolecular interactions and stability of such compounds (Kumara et al., 2017). This level of analysis is crucial for tailoring the properties of piperazine derivatives for specific scientific and technological applications.

Potential Therapeutic Uses

Piperazine derivatives have been explored for their potential therapeutic applications, including as intermediates in the synthesis of biologically active compounds. A study on the synthesis of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate highlights the role of such compounds as intermediates in developing benzimidazole compounds with potential biological activities (Liu Ya-hu, 2010). The exploration of these derivatives in drug development underscores their significance in pharmaceutical research.

Safety And Hazards

The safety and hazards associated with a compound depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be interesting to explore its biological activity further, or to investigate its reactivity and potential uses in synthesis .

properties

IUPAC Name

tert-butyl 4-[1-(4-hydroxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O5/c1-19(2,3)27-18(26)21-10-8-20(9-11-21)15-12-16(24)22(17(15)25)13-4-6-14(23)7-5-13/h4-7,15,23H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTZWYUFQILWIKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-[1-(4-hydroxyphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate

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